molecular formula C10H12N2S B2836691 N-(2-Cyclopropylphenyl)thiourea; . CAS No. 1417885-77-8

N-(2-Cyclopropylphenyl)thiourea; .

Cat. No.: B2836691
CAS No.: 1417885-77-8
M. Wt: 192.28
InChI Key: XFDMEXSYLXNBIC-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Scaffolds in Contemporary Organic and Medicinal Chemistry

Thiourea and its derivatives are privileged structures in medicinal and synthetic chemistry. nih.gov Their ability to form stable hydrogen bonds with biological targets such as proteins and enzymes is a key factor in their medicinal importance. nih.gov This interaction is crucial for the stabilization of ligand-receptor complexes and the recognition of bioactive sites. nih.gov

The applications of thiourea derivatives are extensive and varied. They are utilized as intermediates in organic synthesis and are found in commercial products like dyes and plastics. mdpi.com In the realm of medicinal chemistry, thiourea-containing compounds have been approved as drugs for treating a range of human diseases. nih.gov Their biological activities are vast, encompassing antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. mdpi.comresearchgate.netnih.govresearchgate.net Furthermore, thiourea derivatives are instrumental in the synthesis of various heterocyclic compounds and are used as organocatalysts in numerous chemical reactions. rsc.orgrsc.org

The coordination chemistry of thioureas is also a significant area of study. The presence of sulfur and nitrogen atoms allows for a multitude of bonding possibilities with metal ions, leading to the formation of stable metal complexes with potential applications in biological systems. mdpi.comrsc.org

Classification and Structural Diversity of N-Substituted Thiourea Derivatives

N-substituted thiourea derivatives can be broadly categorized based on the number and nature of the substituents on the nitrogen atoms. This structural diversity allows for the fine-tuning of their chemical and biological properties. The general classifications include:

Mono N-Substituted Thioureas: These compounds have one substituent on one of the nitrogen atoms. semanticscholar.org

Disubstituted Thioureas: These can be either 1,1-disubstituted, with both substituents on the same nitrogen atom, or 1,3-disubstituted, with one substituent on each nitrogen atom. semanticscholar.org

Trisubstituted Thioureas: These derivatives have three substituents attached to the nitrogen atoms. researchgate.net

Acyl/Aroyl Thioureas: This class features an acyl or aroyl group attached to one of the nitrogen atoms, which enhances their ligating properties and biological activities. rsc.orgrsc.org

The substituents (R groups) can be alkyl, aryl, cycloalkyl, or heterocyclic moieties, leading to a vast array of structurally diverse compounds. semanticscholar.org This diversity is crucial for developing derivatives with specific biological targets and improved pharmacological profiles.

Table 1: Classification of N-Substituted Thiourea Derivatives

Classification General Structure Description
Mono N-Substituted R-NH-CS-NH₂ One substituent on a nitrogen atom.
1,1-Disubstituted R₁,R₂-N-CS-NH₂ Two substituents on the same nitrogen atom.
1,3-Disubstituted R₁-NH-CS-NH-R₂ One substituent on each nitrogen atom.
Trisubstituted R₁,R₂-N-CS-NH-R₃ Three substituents on the nitrogen atoms.
Acyl/Aroyl Thioureas R-CO-NH-CS-NH-R' Contains an acyl or aroyl group.

Research Landscape and Emerging Areas for N-(2-Cyclopropylphenyl)thiourea and Analogues

The introduction of a cyclopropyl (B3062369) group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance their properties. iris-biotech.de The cyclopropyl ring can act as a conformational constraint, improve metabolic stability, and modulate lipophilicity. iris-biotech.de

Recent research has focused on cyclopropyl-appended acyl thiourea derivatives, investigating their potential as antimicrobial, α-amylase, and proteinase K inhibitors. scilit.com These studies often involve design, synthesis, biological evaluation, and computational studies like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. scilit.com

The synthesis of N-(2-Cyclopropylphenyl)thiourea and its analogues typically involves the reaction of the corresponding isothiocyanate with an appropriate amine. nih.govmdpi.com The resulting thiourea derivatives are then characterized and evaluated for various biological activities. For instance, some studies have reported the synthesis of thiourea derivatives and their subsequent cyclization to form thiazolidinone rings, which are also known to possess a wide range of biological activities. nih.govjrespharm.com

Emerging research also explores the use of these compounds as anticancer and antiviral agents. jrespharm.com The ability of thiourea derivatives to interact with various biological targets, including enzymes and proteins crucial for pathogen survival and cancer cell proliferation, makes them promising candidates for further drug development. researchgate.netbiointerfaceresearch.com The investigation into their mechanism of action often involves studying their interactions with specific enzymes or cellular pathways. biointerfaceresearch.com

Table 2: Investigated Biological Activities of Cyclopropyl-Containing Thiourea Derivatives

Biological Activity Target/Application Key Findings
Antimicrobial Bacteria, Fungi Some derivatives show significant activity against various strains. scilit.com
Enzyme Inhibition α-Amylase, Proteinase K Potential for treating metabolic disorders and infections. scilit.com
Anticancer Various Cancer Cell Lines Certain derivatives exhibit cytotoxicity against cancer cells. jrespharm.combiointerfaceresearch.com
Antiviral Viruses Explored as potential antiviral agents. jrespharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-cyclopropylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-10(13)12-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDMEXSYLXNBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417885-77-8
Record name (2-cyclopropylphenyl)thiourea
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Synthetic Methodologies and Reaction Pathways for N 2 Cyclopropylphenyl Thiourea

Established Synthetic Strategies for Thiourea (B124793) Backbone Construction

The formation of the thiourea backbone, a critical structural motif in N-(2-Cyclopropylphenyl)thiourea, can be achieved through several well-established synthetic strategies. These methods provide versatile routes to a wide array of thiourea derivatives.

Isothiocyanate-Amine Condensation Routes

A cornerstone in thiourea synthesis is the condensation reaction between an isothiocyanate and a primary or secondary amine. This reaction is characterized by its high efficiency and atom economy, proceeding through a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. The versatility of this method allows for the preparation of a diverse range of symmetrically and asymmetrically substituted thioureas by carefully selecting the appropriate amine and isothiocyanate starting materials. wikipedia.org The reaction is typically straightforward, often requiring mild conditions to achieve high yields.

Approaches Involving Carbon Disulfide and Amines

A notable advancement in this area is the development of a one-pot synthesis of unsymmetrical thioureas from amines and carbon disulfide in DMSO, which avoids the need for additional reagents. organic-chemistry.org Furthermore, a simple and efficient route for the synthesis of symmetrical thiourea derivatives involves the reaction between primary amines and carbon disulfide promoted by alkyl isocyanides in ethanol (B145695) at room temperature. organic-chemistry.org

Alternative Synthetic Pathways for N-Acyl Thiourea Derivatives

While N-(2-Cyclopropylphenyl)thiourea is not an N-acyl thiourea, understanding the synthesis of these derivatives provides a broader context for thiourea chemistry. N-acyl thioureas are typically synthesized by the reaction of an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an in situ acyl isothiocyanate. This reactive intermediate is then treated with a primary or secondary amine to afford the final N-acyl thiourea derivative. nih.gov This method has been successfully employed to create a variety of N-acyl thioureas with diverse functionalities. nih.gov

Specific Synthesis of N-(2-Cyclopropylphenyl)thiourea and Related Arylcyclopropyl Thioureas

The synthesis of N-(2-Cyclopropylphenyl)thiourea and its analogs is most directly achieved through the condensation of 2-cyclopropylaniline (B1360045) with an appropriate isothiocyanate. This method leverages the well-established isothiocyanate-amine condensation route described earlier.

Syntheses of various substituted N-(ortho-cyclopropylphenyl)-N'-aryl thioureas have been reported. core.ac.uknih.gov These compounds are prepared to study their subsequent rearrangement reactions. The general synthetic scheme involves the reaction of 2-cyclopropylaniline with a range of substituted aryl isothiocyanates.

Starting AmineReactant IsothiocyanateResulting Thiourea
2-CyclopropylanilinePhenyl isothiocyanateN-(2-Cyclopropylphenyl)-N'-phenylthiourea
2-Cyclopropylaniline2-Ethylphenyl isothiocyanateN-(2-Cyclopropylphenyl)-N'-(2-ethylphenyl)thiourea researchgate.net
2-CyclopropylanilineSubstituted aryl isothiocyanatesSubstituted N-(ortho-cyclopropylphenyl)-N'-aryl thioureas core.ac.uknih.gov

Mechanistic Studies of Rearrangement and Cyclization Reactions of ortho-Cyclopropylphenylthioureas

A fascinating aspect of ortho-cyclopropylphenylthioureas is their propensity to undergo acid-catalyzed rearrangement and cyclization reactions, leading to the formation of valuable heterocyclic compounds.

Acid-Catalyzed Rearrangements to 2-Amino-3,1-benzothiazines

When treated with strong acids, such as concentrated sulfuric acid or trifluoroacetic acid, N-(2-Cyclopropylphenyl)thiourea and its N'-substituted derivatives undergo a characteristic rearrangement to form 2-amino-4H-3,1-benzothiazines. researchgate.net This transformation involves the opening of the strained cyclopropyl (B3062369) ring, followed by an intramolecular cyclization.

The proposed mechanism for this rearrangement begins with the protonation of the cyclopropyl group, which facilitates its ring-opening to form a transient carbocationic intermediate. This electrophilic center is then attacked by the sulfur atom of the thiourea moiety in an intramolecular fashion. Subsequent aromatization leads to the formation of the stable 2-amino-3,1-benzothiazine ring system. core.ac.uknih.gov

Interestingly, the reactivity of the thiourea has been observed to differ depending on the acid used, with notable differences between sulfuric acid and trifluoroacetic acid. researchgate.net The treatment of N-(ortho-cyclopropylphenyl)-N'-phenylthiourea with a strong acid leads to the formation of 4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine as the principal product. core.ac.uknih.gov This reaction highlights the synthetic utility of ortho-cyclopropylphenylthioureas as precursors to more complex heterocyclic structures.

Starting ThioureaAcid CatalystMajor Rearrangement Product
N-(2-Cyclopropylphenyl)-N'-(2-ethylphenyl)thioureaSulfuric acid or Trifluoroacetic acid2-(2-Ethylanilino)-4-ethyl-4H-3,1-benzothiazine researchgate.net
N-(ortho-Cyclopropylphenyl)-N'-phenylthioureaStrong acids4-Ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine core.ac.uknih.gov

Gas-Phase Fragmentation and Solution-Phase Isomerization Pathways

Studies utilizing mass spectrometry techniques, including electron ionization (EI) and chemical ionization (CI), have been instrumental in elucidating the behavior of N-(ortho-cyclopropylphenyl)-N'-aryl thioureas in the gas phase. acs.orgnih.govresearchgate.net The fragmentation patterns and primary isomerization mechanisms of the molecular radical cations (M+•) and protonated molecules (MH+) have been proposed based on these studies. acs.orgnih.govresearchgate.net

A major isomerization process observed for these compounds involves the formation of benzothiazines. acs.orgnih.govresearchgate.net This cyclization is a key transformation for the molecular ions generated in the mass spectrometer. core.ac.uk While the formation of benzothiazines is a primary pathway, it is acknowledged that a portion of the ions may isomerize into other structural forms. acs.orgnih.govresearchgate.net The investigation of substituted N-(ortho-cyclopropylphenyl)-N'-aryl thioureas was undertaken to explore their potential to undergo rearrangements, similar to related acetamides and benzamides. core.ac.uk These compounds possess multiple nucleophilic sites—the two nitrogen atoms, the sulfur atom, and the ortho-position of the aryl ring—that can potentially attack the activated cyclopropyl group, leading to the formation of at least four different heterocyclic products. core.ac.uk

Table 1: Investigated Compounds and Major Isomerization Products

Reactant Major Isomerization Product in Gas Phase
N-(ortho-cyclopropylphenyl)-N'-aryl thioureas Benzothiazines

In solution, the treatment of N-(ortho-cyclopropylphenyl)-N'-phenylthiourea with strong acids leads to the formation of 4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine as the principal product. acs.orgnih.govresearchgate.net This confirms that the cyclization behavior observed in the gas phase has a parallel in solution-phase reactions under acidic conditions.

Influence of Acidic Conditions on Thiourea Reactivity in Cyclization Processes

The reactivity of the thiourea moiety in N-(2-cyclopropylphenyl)thiourea is significantly influenced by acidic conditions, which promote cyclization reactions. The acid-catalyzed reaction of N-(ortho-cyclopropylphenyl)-N'-phenylthiourea in solution results in the formation of 4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine. acs.orgnih.govresearchgate.net This transformation highlights the role of acid in activating the cyclopropyl group and facilitating the intramolecular nucleophilic attack by the thiourea sulfur atom.

The use of strong acids is a key factor in driving the cyclization process to yield specific heterocyclic products. acs.orgnih.gov Research has demonstrated that the products predicted from gas-phase fragmentation studies can often be synthesized in the condensed phase through acid-catalyzed reactions. core.ac.uk In the context of related compounds, the cyclization of N-(ortho-cyclopropylphenyl)benzamides, which are structurally similar, also yields predicted heterocycles in solution, further supporting the predictive power of mass spectrometric studies for solution-phase reactions. core.ac.uk

The mechanism of acid-catalyzed cyclization likely involves the protonation of the cyclopropyl ring, leading to its opening and the formation of a carbocationic intermediate. This electrophilic center is then attacked by a nucleophile within the molecule. In the case of N-(2-cyclopropylphenyl)thiourea, the sulfur atom of the thiourea group acts as the internal nucleophile, leading to the formation of the benzothiazine ring system.

Table 2: Compound Names Mentioned in the Article

Compound Name
N-(2-Cyclopropylphenyl)thiourea
N-(ortho-cyclopropylphenyl)-N'-aryl thioureas
Benzothiazines
N-(ortho-cyclopropylphenyl)-N'-phenylthiourea
4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine
N-(ortho-cyclopropylphenyl)benzamides
Acetamides

Structure Activity Relationship Sar Investigations of N 2 Cyclopropylphenyl Thiourea and Thiourea Derivatives

Fundamental Principles Governing Thiourea (B124793) SAR

The biological activity of thiourea derivatives is intricately linked to several key molecular features. The thiourea moiety itself, with its sulfur and two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. biointerfaceresearch.com The electronic properties of the substituents on the nitrogen atoms significantly modulate the acidity of the N-H protons, which can influence binding affinity. biointerfaceresearch.com

Stereochemical Considerations and Enantioselectivity in Thiourea Scaffolds

When a thiourea molecule is chiral, its stereochemistry can have a profound impact on its biological activity and its efficacy as a catalyst in asymmetric synthesis. Chiral thiourea catalysts are instrumental in promoting enantioselective reactions by stabilizing intermediates and transition states. This stereocontrol is often dictated by a network of non-covalent interactions, including hydrogen bonds and π-π stacking.

Distortion-interaction analyses have revealed that subtle differences in these interactions can lead to significant variations in enantioselectivity. For instance, in certain reactions, the final stereochemistry is determined by the diastereomer-selective deprotonation of a chiral intermediate, a process orchestrated by the chiral thiourea catalyst. The design of these catalysts often involves incorporating bulky substituents on the chiral scaffold to enhance rigidity and improve asymmetric induction.

Influence of the Cyclopropylphenyl Moiety on Molecular Interactions and Biological Activities

The incorporation of a cyclopropyl (B3062369) group into a phenyl ring, as seen in N-(2-Cyclopropylphenyl)thiourea, introduces unique structural and electronic properties that can significantly influence molecular interactions and biological outcomes. The cyclopropyl group is a small, rigid, and lipophilic moiety that can act as a "bioisostere" for other chemical groups, such as a vinyl or phenyl group, while offering a distinct three-dimensional profile.

Studies on other cyclopropyl-containing compounds have shown that this group can enhance metabolic stability and membrane permeability. Research on N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas revealed that these cyclopropane (B1198618) derivatives exhibit inhibitory activity against ketol-acid reductoisomerase (KARI), an enzyme involved in amino acid biosynthesis. evitachem.com In some instances, the orientation of the cyclopropane ring is crucial for biological activity. For example, in cyclopropyl-epothilone analogues, the configuration of the cyclopropane moiety dramatically impacts their microtubule binding affinity and antiproliferative activity. nih.govresearchgate.net

While direct biological activity data for N-(2-Cyclopropylphenyl)thiourea is not extensively documented in publicly available research, its synthesis and acid-catalyzed rearrangement have been studied. ajol.info The presence of the 2-cyclopropylphenyl group suggests potential for unique interactions within a biological target, driven by the steric and electronic nature of this substituent. The compound N-(2-Cyclopropylphenyl)-N'-(2,5-dimethylphenyl)thiourea has been identified in the leaves of Datura stramonium, indicating its natural occurrence. analis.com.my

Correlation of Substituent Effects with Observed Research Outcomes

The systematic modification of substituents on the thiourea scaffold is a cornerstone of SAR studies, allowing researchers to correlate specific structural changes with observed biological effects. These studies have consistently demonstrated that the nature and position of substituents on the aryl rings of N-aryl thioureas are critical for their activity.

Generally, the introduction of electron-withdrawing groups, such as nitro or halogen groups, can enhance the acidity of the thiourea N-H protons, potentially leading to stronger hydrogen bonding interactions with target proteins and increased biological activity. biointerfaceresearch.comnih.gov Conversely, electron-donating groups can have the opposite effect. The position of the substituent on the aromatic ring also plays a crucial role. For instance, in a series of benzoylthioureas, the presence of a substituent at the para-position of the benzene (B151609) ring was found to be important for antitubercular activity.

The following table summarizes the effects of various substituents on the biological activities of thiourea derivatives based on findings from multiple research studies.

Substituent GroupPositionObserved Effect on Biological ActivityReference Compound Class
Electron-withdrawing (e.g., -NO2, -Cl)Aryl ringGenerally increases activityN-Aryl thioureas
Electron-donating (e.g., -OCH3)Aryl ringGenerally decreases or has variable effectsN-Aryl thioureas
Bulky groupsC-4 position of phenyl ringCan significantly aid antitumor activityPodophyllotoxin thiourea derivatives
Piperazine ring---Enhanced potency and selectivityAnti-leishmanial thioureas
CyclopropylformylN-acyl positionInhibitory activity against KARIN'-Thiadiazolyl-N-cyclopropylformyl-thioureas

Computational Approaches to SAR Elucidation

In recent years, computational methods have become indispensable tools for elucidating the SAR of thiourea derivatives, providing insights that complement experimental data and guide the design of new, more potent compounds. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are widely employed.

3D-QSAR models can quantitatively predict the biological activity of a series of compounds based on their three-dimensional properties, helping to identify the key structural features responsible for activity. Molecular docking simulations allow researchers to visualize the binding mode of thiourea derivatives within the active site of a target protein, revealing crucial interactions such as hydrogen bonds and hydrophobic contacts. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing modifications to improve binding affinity.

MD simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of the interactions over time. These computational approaches have been successfully applied to various classes of thiourea derivatives, including those with anticancer, antiviral, and enzyme inhibitory activities. For a compound like N-(2-Cyclopropylphenyl)thiourea, these computational tools could predict its potential biological targets and guide the synthesis of more effective analogs.

Computational and Theoretical Chemistry Studies of N 2 Cyclopropylphenyl Thiourea

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of N-(2-Cyclopropylphenyl)thiourea. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a principal method for studying thiourea (B124793) derivatives due to its balance of computational cost and accuracy. mdpi.com This approach models the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. DFT is widely used to predict optimized molecular geometries, vibrational frequencies (for interpreting FT-IR spectra), and various electronic properties. mdpi.comrsc.org

In studies of compounds structurally related to N-(2-Cyclopropylphenyl)thiourea, such as other N-aryl thioureas, DFT calculations have been employed to investigate reaction pathways and energetics. For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set has been used to calculate the single-point energies of substituted N-(ortho-cyclopropylphenyl)-N'-aryl thioureas to understand their cyclization reactions. core.ac.uk Furthermore, DFT is instrumental in calculating thermodynamic properties and NMR chemical shifts, offering a comprehensive theoretical characterization that can be compared with experimental data. mdpi.comrsc.org

Table 1: Common DFT Functionals and Basis Sets in Thiourea Research

Functional Basis Set Typical Application
B3LYP 6-311++G(d,p) Geometry optimization, electronic properties, spectral analysis. rsc.org
M06-2X 6-311++G(d,p) Thermochemistry, kinetics, noncovalent interactions. semanticscholar.orgresearchgate.net

This table is interactive and represents common methodologies found in the literature for thiourea derivatives.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods often provide more accurate results for many systems, HF remains valuable for molecular system characterization and often serves as a starting point for more advanced calculations.

In research on related ortho-substituted phenylcyclopropanes, HF-derived scale factors have been utilized to correct zero-point energies (ZPE) calculated at the DFT level, a common practice to refine energetic predictions. core.ac.uk Although often superseded by DFT for energy and geometry calculations, the HF method is a cornerstone in the development of theoretical chemistry and provides a baseline for evaluating the effects of electron correlation, which are accounted for in more sophisticated methods. aps.org

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. wuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground to an excited state. wuxiapptec.com This analysis is also crucial for predicting intramolecular charge transfer (ICT) possibilities within a molecule. researchgate.net For thiourea derivatives, the distribution of HOMO and LUMO orbitals can reveal how charge is transferred between different parts of the molecule upon electronic excitation. rsc.org For example, in some N-aryl thioureas, the HOMO may be localized on one part of the molecule (e.g., the aryl ring and thiourea group), while the LUMO is on another, indicating a charge transfer character for the S0 → S1 transition. rsc.org This property is vital for applications in materials science, such as the design of thermally activated delayed fluorescence (TADF) emitters. rsc.org

Table 2: Illustrative HOMO-LUMO Data for Thiourea Derivatives

Compound Type HOMO (eV) LUMO (eV) Energy Gap (eV) Implication
N-phenylbenzamides Varies Varies ~8.1 Used to gauge reactivity for reactions like halogenation. wuxiapptec.com
Phenylbenzo[d]thiazole-imines (from thioureas) -6.3 to -7.1 -2.1 to -3.5 3.6 to 4.2 Charge transfer possibilities and reactivity. researchgate.net

This is an illustrative table based on data for related compound classes. The values are approximate and depend on the specific molecule and computational method.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the physical behavior of molecules, including their interactions with other molecules and their conformational dynamics over time.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. ubaya.ac.id This method is central to drug discovery and involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. ubaya.ac.id

For thiourea derivatives, which are known to possess a wide range of biological activities including anticancer and antimicrobial properties, molecular docking is used to identify potential biological targets and elucidate their binding modes. rsc.orgbiointerfaceresearch.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the thiourea ligand and amino acid residues in the target's active site. biointerfaceresearch.com For instance, studies on other thiourea compounds have identified specific interactions with enzymes like VEGFR-2, which is implicated in cancer, providing a rationale for their observed biological activity. rsc.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time based on classical mechanics. mdpi.com Following a molecular docking study, MD simulations are often performed on the predicted ligand-receptor complex to assess its stability and to analyze the interactions in a more realistic, solvated environment. ubaya.ac.id

Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate conformational stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. ubaya.ac.id By tracking the distances between interacting atoms over the course of the simulation, MD can confirm whether the key interactions (like hydrogen bonds) predicted by docking are stable over time. nih.gov For thiourea-based inhibitors, MD simulations have been used to confirm the stability of their binding to targets like the NUDT5 hydrolase, a therapeutic target for breast cancer, by showing minimal fluctuations and stable RMSD values over simulations lasting up to 100 nanoseconds. ubaya.ac.id

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn governs its reactivity and interactions. For a molecule like N-(2-Cyclopropylphenyl)thiourea, the key degrees of freedom include rotation around the C-N bonds of the thiourea backbone and the C-C bond connecting the phenyl ring to the cyclopropyl (B3062369) group.

Computational methods, typically employing DFT, are used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. mdpi.comarxiv.org For substituted thioureas, the planarity of the N-C(=S)-N core and the orientation of the substituents are defining features. Intramolecular hydrogen bonding often plays a significant role in stabilizing certain conformations. mpg.de In the case of N-(2-Cyclopropylphenyl)thiourea, hydrogen bonding could potentially occur between one of the N-H protons and the π-system of the phenyl ring or the pseudo-π bonds of the cyclopropyl group.

The relative energies of different conformers determine their population at a given temperature. A hypothetical energy landscape would reveal the most stable, and therefore most abundant, conformations. The orientation of the cyclopropyl group relative to the phenyl ring and the thiourea moiety is of particular interest, as steric and electronic interactions will dictate the preferred arrangement. Studies on other ortho-substituted systems suggest that steric hindrance can significantly influence the rotational barriers and the ultimate geometry. researchgate.net

Table 1: Hypothetical Relative Energies of N-(2-Cyclopropylphenyl)thiourea Conformers This table illustrates the type of data a conformational analysis would yield. The values are hypothetical and based on general principles of conformational analysis for similar molecules.

Conformer IDKey Dihedral Angles (degrees)Relative Energy (kcal/mol)
Conf-A (C1-N1-C2-S), (N1-C2-N2-C3)0.00 (Global Minimum)
Conf-B (C1-N1-C2-S), (N1-C2-N2-C3)+1.5
Conf-C (C1-N1-C2-S), (N1-C2-N2-C3)+3.2

Note: The conformer IDs and energy values are for illustrative purposes only, as specific experimental or computational data for N-(2-Cyclopropylphenyl)thiourea is not available in the cited sources.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and charge distributions. uni-muenchen.de It provides valuable insights into the electronic structure, particularly regarding charge delocalization and intramolecular stabilizing interactions. oaji.netresearchgate.net A study on a class of related compounds, including N-(ortho-cyclopropylphenyl)-N′-aryl thioureas, utilized quantum chemical calculations to understand their behavior, highlighting the utility of such methods. acs.orgcore.ac.uknih.gov

NBO analysis reveals the charge distribution across the molecule. For a thiourea derivative, this would show the expected polarization, with the sulfur atom and nitrogen atoms carrying negative partial charges, while the thiocarbonyl carbon and hydrogen atoms are positively charged.

Delocalization of the nitrogen lone pairs into the π* antibonding orbital of the C=S group (LP(N) → π*(C=S)). This interaction is characteristic of amides and thioamides and indicates resonance stabilization.

Hyperconjugative interactions involving the cyclopropyl and phenyl rings with adjacent σ or π bonds. For example, interactions between the phenyl π system and the C-N σ* orbitals can provide stabilization. researchgate.net

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis This table presents a hypothetical summary of the kind of stabilizing interactions that NBO analysis would identify for N-(2-Cyclopropylphenyl)thiourea. The specific energies are illustrative.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (S)σ* (N-C)~ 2-5
LP (N)π* (C=S)> 50
π (Phenyl)σ* (C-N)~ 1-3
σ (C-H, Cyclopropyl)σ* (C-C, Phenyl)~ 0.5-2

Note: The interactions and energy values are hypothetical examples based on NBO analyses of similar molecules and are intended for illustrative purposes only. uni-muenchen.deoaji.netresearchgate.net Specific data for N-(2-Cyclopropylphenyl)thiourea is not available in the cited literature.

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Applications of Thiourea Based Compounds in Catalysis and Organocatalysis

Thiourea (B124793) Derivatives as Hydrogen Bond Donor Catalysts

A primary mode of action for thiourea catalysts is their function as potent hydrogen bond donors. wikipedia.orgacs.org The two N-H protons of the thiourea group can form a bidentate hydrogen bond with electrophilic substrates, particularly those containing carbonyl or nitro groups. wikipedia.orgacs.org This interaction, often described as "non-covalent organocatalysis," activates the substrate by lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack. wikipedia.org

The strength of this hydrogen bonding is crucial for catalytic activity. The acidity and hydrogen bond donating capacity of thioureas are significantly greater than their urea (B33335) counterparts. wikipedia.org This enhanced acidity is attributed to the electronic properties of the sulfur atom. wikipedia.org The catalytic activity can be fine-tuned by introducing electron-withdrawing groups onto the aryl substituents of the thiourea, which increases the acidity of the N-H protons and enhances their ability to activate substrates. wikipedia.org A prominent example is Schreiner's thiourea, which features 3,5-bis(trifluoromethyl)phenyl groups and is a highly effective hydrogen-bonding catalyst. wikipedia.org

This mode of activation is central to many of the reactions discussed below, providing a general strategy for accelerating reactions and controlling their stereochemical outcomes. researchgate.net

Asymmetric Organocatalysis Utilizing Chiral Thiourea Scaffolds

The incorporation of a thiourea moiety into a chiral scaffold has given rise to a powerful class of asymmetric organocatalysts. wikipedia.orgrsc.org These bifunctional catalysts combine the hydrogen-bonding activation of the thiourea group with a stereocontrolling chiral backbone, often containing a basic functional group like a tertiary amine. acs.orgcore.ac.uk This dual activation allows the catalyst to simultaneously activate both the electrophile (via hydrogen bonding) and the nucleophile (via Brønsted or Lewis base interaction), leading to high levels of enantioselectivity and diastereoselectivity. nih.gov

Pioneering work by Jacobsen and Takemoto demonstrated the immense potential of these bifunctional thiourea catalysts in a variety of carbon-carbon bond-forming reactions. core.ac.uk The modular nature of these catalysts, allowing for the combination of different chiral backbones (such as those derived from amino acids or Cinchona alkaloids) with various substituted thioureas, has enabled the development of highly specialized catalysts for specific transformations. wikipedia.orgrsc.org

Michael Addition Reactions and Stereocontrol

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral thiourea catalysts have been exceptionally successful in controlling the stereochemistry of this reaction. nih.gov In a typical scenario, the thiourea moiety activates the α,β-unsaturated electrophile (like a nitroalkene) through hydrogen bonding, while a basic group on the catalyst's chiral scaffold deprotonates the nucleophile (like a malonate or a 1,3-dicarbonyl compound). acs.orgtjnpr.org

This dual activation brings the reactants together in a well-organized, chiral transition state, effectively directing the facial approach of the nucleophile to the electrophile. researchgate.net This strategy has been used to synthesize a wide range of enantiomerically enriched compounds. tjnpr.orgresearchgate.net For instance, bifunctional secondary amine-thiourea organocatalysts have shown excellent performance in domino Michael-Michael reactions, constructing complex heterocyclic scaffolds with high yields and excellent enantioselectivities. tjnpr.orgresearchgate.net

Table 1: Examples of Thiourea-Catalyzed Asymmetric Michael Additions

Catalyst Type Electrophile Nucleophile Outcome
Bifunctional Amine-Thiourea Nitroolefins 1,3-Dicarbonyl Compounds High Diastereo- and Enantioselectivity acs.org
Secondary Amine-Thiourea Morita-Baylis-Hillman acetates N,N'-dimethylbarbituric acid Good yields, excellent enantioselectivities tjnpr.org
Cinchona Alkaloid Thiourea α,β-Unsaturated Nitro Compounds 3-(2-mercaptophenyl)-2-propenoic acid ethyl esters High diastereo- and enantioselectivities beilstein-journals.org

Asymmetric Aza-Henry and Henry Reactions

The aza-Henry (or nitro-Mannich) reaction is the nucleophilic addition of a nitroalkane to an imine, yielding β-nitroamines, which are valuable precursors to chiral vicinal diamines and α-amino acids. beilstein-journals.orgunito.it Chiral bifunctional thiourea catalysts have proven to be highly effective in promoting this reaction with excellent stereocontrol. beilstein-journals.orgnih.gov

The mechanism involves the thiourea group activating the imine through hydrogen bonding to the nitrogen atom, while a basic site on the catalyst facilitates the deprotonation of the nitroalkane to form a nitronate. beilstein-journals.org This simultaneous activation of both reaction partners within the chiral environment of the catalyst leads to high enantioselectivities. beilstein-journals.orgnih.gov Catalysts based on chiral diamines, Cinchona alkaloids, and amino acids have all been successfully employed. beilstein-journals.orgunito.itcore.ac.uk Similarly, in the Henry reaction (the addition of a nitroalkane to an aldehyde), thiourea-based catalysts can control the formation of new stereocenters, often in tandem with other reactions like Michael additions to create multiple stereocenters in a single operation.

Table 2: Chiral Thiourea Catalysts in Aza-Henry Reactions

Catalyst Scaffold Imine Substrate Nitroalkane Key Finding
BINAM-based bis-thiourea N-Boc imines Nitroalkanes Good yields and high enantioselectivities beilstein-journals.org
Cinchona Alkaloid-Thiourea Isatin-derived ketimines Long-chain nitroalkanes High enantioselectivity and excellent diastereoselectivity unito.it
Oxazoline-Thiourea N-Boc phenyl imines Nitromethane High enantioselectivity nih.gov

Multicomponent Reactions (MCRs) under Thiourea Catalysis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Thiourea-based organocatalysts are well-suited for promoting asymmetric MCRs due to their ability to organize multiple substrates simultaneously through hydrogen bonding. nih.gov

By activating one or more of the electrophilic components, thiourea catalysts can facilitate complex cascade reactions, leading to the formation of structurally diverse molecules from simple starting materials in a single pot. nih.gov For example, thioureas have been used to catalyze Ugi four-component reactions (U-4CR) and Biginelli reactions, demonstrating their utility in constructing heterocyclic libraries. The development of new MCR strategies using thiourea catalysts is an active area of research, offering rapid access to complex molecular architectures.

Role of Thiourea as Brønsted Acid and Lewis Base Catalysts

While the hydrogen-bonding donor model is the most common mode of activation, thioureas can also function as Brønsted acid or Lewis base catalysts under certain conditions.

Some studies have proposed that in certain reactions, such as glycosylations, thioureas act as Brønsted acids. In this model, the thiourea protonates a substrate to form a more reactive intermediate, such as an oxacarbenium ion. This mechanism challenges the traditional view of double hydrogen-bonding and opens up new avenues for catalyst design. Evidence suggests that even N-methylated thioureas, which cannot act as double hydrogen bond donors, can still catalyze these reactions, supporting the Brønsted acid pathway.

Conversely, the sulfur atom of the thiourea can act as a Lewis base, interacting with suitable substrates. Furthermore, bifunctional thioureas bearing a carboxylic acid group can act as conjugate Lewis base-Brønsted acid catalysts. In some transformations, thiourea can exhibit bifunctionality, acting as both a hydrogen bond donor to activate an electrophile and as a Brønsted base (via its tautomeric thiol form) to deprotonate a nucleophile.

Coordination of Thioureas as Ligands in Metal-Catalyzed Reactions

Beyond organocatalysis, thiourea derivatives are versatile ligands in metal-catalyzed reactions. The presence of both a soft sulfur donor and hard nitrogen donors allows for various coordination modes, including monodentate coordination through the sulfur atom or bidentate chelation involving both sulfur and nitrogen atoms.

Thiourea ligands have been successfully used in a range of metal-catalyzed cross-coupling reactions. For instance, palladium complexes of bulky thiourea ligands have shown high stability and activity as catalysts for Heck and Suzuki coupling reactions, even under aerobic conditions. The ability to easily tune the steric and electronic properties of the thiourea ligand by modifying the N-substituents makes them attractive for optimizing catalytic performance. Gold and silver complexes with thiourea-containing ligands have also been synthesized and studied for their catalytic and biological activities.

Investigation of Ligand-Metal Coordination Modes (N,S-Coordination)

Thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor sites, primarily the sulfur and nitrogen atoms. This allows for various coordination modes with metal centers, influencing the structure and reactivity of the resulting complexes. The specific mode of coordination is often dictated by the substituents on the thiourea backbone and the nature of the metal ion involved.

The most common coordination modes for thiourea-based ligands are monodentate and bidentate. mdpi.com

Monodentate Coordination: The ligand coordinates to the metal center through only the sulfur atom. This is a frequently observed mode, where the sulfur acts as a soft donor, readily bonding with soft metal ions. mdpi.comuzh.ch

Bidentate N,S-Coordination: The ligand coordinates through both a nitrogen atom and the sulfur atom, forming a stable chelate ring. mdpi.comnih.gov This N,S-coordination typically results in a four-membered M-S-C-N metallocycle. researchgate.net This mode can occur with the ligand in its neutral form or as a deprotonated anion. For instance, some diacylthiourea complexes with platinum(II) and palladium(II) exclusively show S,N bidentate chelation. rsc.orgbohrium.com Similarly, heterocyclic derivatives of thiourea have been shown to act as bidentate ligands via N,S-coordination to Ru(II), Rh(III), and Ir(III) metal centers. nih.govresearchgate.net

The coordination behavior can be finely tuned. For example, in a study of N,N-dialkyl-N′-benzoylthiourea complexes with palladium(II), it was found that monosubstituted thioureas tended to form N,S-coordinated neutral complexes. nih.gov In contrast, other studies have shown that factors like the presence of specific functional groups on the ligand can favor one coordination mode over another. For instance, Ru(II) complexes with furoyl thiourea ligands have been observed to adopt bidentate N,S-coordination in some cases and monodentate S-coordination in others. rsc.org

The table below summarizes the primary coordination possibilities for thiourea-based ligands.

Table 1: Common Coordination Modes of Thiourea-Based Ligands

Coordination Mode Description Donor Atoms Resulting Structure
Monodentate Ligand binds to the metal via a single atom. Sulfur (S) Open-chain complex
Bidentate (Chelating) Ligand binds to the metal via two atoms. Nitrogen and Sulfur (N,S) Forms a stable four-membered ring

| Bridging | Ligand connects two or more metal centers. | Sulfur (μ-S) | Multi-nuclear complex |

Mechanism of Thiourea-Palladium Complexes in Pauson-Khand Reactions

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide. organic-chemistry.org While traditionally mediated by cobalt complexes, novel catalytic systems using palladium and thiourea ligands have been developed, offering milder reaction conditions. mdpi.comnih.gov The thiourea ligand plays a crucial role in the catalytic cycle, and detailed mechanistic studies have revealed a pathway distinct from the classical mechanism.

Using a palladium(II) chloride-thiourea catalyst, the reaction yield can be significantly increased compared to using PdCl₂ alone. mdpi.comresearchgate.net The addition of a Lewis acid, such as lithium chloride (LiCl), can further accelerate the reaction rate and improve the yield. researchgate.netorganic-chemistry.org

Mechanistic investigations, supported by density functional theory (DFT) calculations, have led to the proposal of a new mechanism for the intramolecular Pauson-Khand reaction catalyzed by a PdCl₂-thiourea complex. researchgate.netnih.govthieme-connect.de This proposed pathway does not align with the classical mechanism, which involves the formation of a C-C bond between the alkyne and alkene as the key step. researchgate.net Instead, a novel sequence of events is suggested.

The key steps of the proposed mechanism are outlined below:

cis-Halometalation: The cycle begins with the cis-halometalation of the alkyne portion of the substrate. researchgate.netnih.gov

Sequential Insertion: This is followed by the sequential insertion of the alkene and then a carbon monoxide (CO) molecule. researchgate.netnih.gov

Oxidative Addition (Rate-Determining Step): The rate-determining step is an intramolecular C-Cl oxidative addition. This step leads to the formation of a Pd(IV) intermediate. researchgate.netnih.gov

Reductive Elimination: The final step is a C-C bond-forming reductive elimination from the Pd(IV) species, which releases the cyclopentenone product and regenerates the active catalyst. researchgate.net

This mechanism successfully explains several key experimental observations:

The necessity of a chloride source for catalytic activity. researchgate.net

The rate acceleration observed upon the addition of LiCl. researchgate.netorganic-chemistry.org

The stereochemical outcome, particularly the preferential formation of the trans-diastereomer in certain substituted substrates. researchgate.net

Table 2: Proposed Mechanistic Steps for Thiourea-Palladium Catalyzed Pauson-Khand Reaction

Step Process Intermediate Formed Key Feature
1 cis-Halometalation Alkyne-palladium complex Initiation of the cycle
2 Sequential Insertion Metallacycle Incorporation of alkene and CO
3 Intramolecular Oxidative Addition Pd(IV) intermediate Rate-determining step

| 4 | Reductive Elimination | Product + Catalyst | C-C bond formation and catalyst regeneration |

Advanced Research Directions in Biological Applications of Thiourea Derivatives Excluding Clinical Data

Antimicrobial Research Focus and Mechanisms

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiourea (B124793) derivatives have emerged as promising candidates due to their multifaceted mechanisms of action against a range of pathogens. mdpi.commdpi.com

Antibacterial Activity: Inhibition of Bacterial Growth and Biofilm Formation

Thiourea derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov Research has shown that these compounds can inhibit the growth of various bacterial strains, including those known for significant resistance, such as Staphylococcus aureus. mdpi.comnih.gov

A critical aspect of bacterial resistance and persistent infections is the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix. These biofilms are notoriously difficult to eradicate with conventional antibiotics. Several studies have highlighted the potential of thiourea derivatives to inhibit biofilm formation. mdpi.comnih.govresearchgate.net For instance, certain N-acyl thiourea derivatives have shown significant anti-biofilm activity against E. coli at concentrations that had minimal effect on the planktonic (free-floating) bacteria. mdpi.com This suggests a mechanism that specifically interferes with the processes of bacterial adhesion and community development rather than just bactericidal action.

The anti-biofilm efficacy of these compounds is often evaluated by determining the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that prevents biofilm formation.

Table 1: Examples of Anti-Biofilm Activity of Select Thiourea Derivatives
Compound TypeBacterial StrainMBIC (µg/mL)
N-acyl thiourea derivative 1bE. coli ATCC 25922625 mdpi.com
N-acyl thiourea derivative 1dE. coli ATCC 25922625 mdpi.com
Thiourea derivative 4Methicillin-resistant S. epidermidisIC50: 2-6 nih.gov
Thiourea derivative 10Methicillin-resistant S. epidermidisIC50: 2-6 nih.gov

Investigation of Bacterial Topoisomerase and DNA Gyrase Inhibition

A key target for developing new antibiotics is the bacterial type II topoisomerase system, which includes DNA gyrase and topoisomerase IV. nih.govcncb.ac.cn These enzymes are essential for managing DNA topology during replication, transcription, and cell division, making them vital for bacterial survival. nih.govnih.gov DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process crucial for DNA compaction and replication. wikipedia.org

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a class of drugs that target these enzymes at novel binding sites, circumventing existing resistance mechanisms associated with other antibiotics like fluoroquinolones. nih.gov Thiourea derivatives are being investigated as NBTIs. Their mechanism of action involves inhibiting the enzymatic activity of DNA gyrase and topoisomerase IV, thereby disrupting essential cellular processes and leading to bacterial cell death. nih.govdntb.gov.ua The inhibition can be measured by IC50 values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibition of Bacterial Topoisomerases by Select Inhibitors
Compound TypeEnzymeTarget OrganismIC50
N-phenylpyrrolamide 22iTopoisomerase IVE. coli143 nM nih.gov
N-phenylpyrrolamide derivativeDNA GyraseE. coli6.9 nM
Quinazoline derivative 154DNA GyraseE. coli~7 µM nih.gov

Antifungal and Antiparasitic Research (e.g., Antileishmanial Activity)

The scope of thiourea derivatives extends to eukaryotic pathogens, including fungi and protozoan parasites. researchgate.netmdpi.com Leishmaniasis, a neglected tropical disease caused by Leishmania protozoa, is a particular focus of research, as current treatments suffer from toxicity and growing resistance. researchgate.net

Studies have shown that N,N′-disubstituted thioureas are promising antileishmanial agents, demonstrating activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. researchgate.netmdpi.com For instance, a series of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives were synthesized and evaluated for their activity against Leishmania major. mdpi.com The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50).

Certain thiourea derivatives have also been evaluated for their antifungal properties, showing inhibitory effects on the growth of pathogenic yeasts like Candida auris, a multidrug-resistant fungus of significant public health concern. nih.govmdpi.com The mechanism is thought to involve interference with microbial adherence and biofilm development. nih.govmdpi.com

Table 3: Antileishmanial Activity of Select Thiourea Derivatives
CompoundParasite FormOrganismIC50 (µM)
Thiourea 5iPromastigoteL. amazonensis6.9 mdpi.com
N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl) thioureaPromastigoteL. amazonensis54.14 researchgate.net
N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl) thioureaAmastigoteL. amazonensis70 researchgate.net

Anticancer Research Perspectives

In addition to their antimicrobial properties, thiourea derivatives are being extensively investigated for their potential as anticancer agents. researchgate.netbiointerfaceresearch.com Their mechanisms of action are diverse, targeting various proteins and pathways crucial for cancer cell survival and proliferation.

Molecular Targets and Pathways of Anticancer Activity (e.g., Sirtuin-1 Inhibition)

The anticancer effects of thiourea derivatives are linked to their ability to inhibit a range of molecular targets. These include crucial components of cell signaling and structure, such as tubulin, various protein kinases, and topoisomerase II. researchgate.net

A particularly promising area of research is the inhibition of sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including metabolism, DNA repair, and transcription. nih.gov Sirtuin-1 (SIRT1), in particular, can act as either a tumor promoter or suppressor depending on the context, making it a complex but attractive therapeutic target. researchgate.net Thiourea derivatives are being studied as potential SIRT1 inhibitors. researchgate.net Computational studies, such as molecular docking, are used to investigate the interaction between thiourea compounds and the SIRT1 receptor, providing insights into their inhibitory mechanisms. researchgate.net Other isoforms, like SIRT2, have also been identified as therapeutic targets in cancer, with novel lysine-derived thioureas showing potent and selective inhibition. nih.gov

Table 4: Inhibition of Sirtuins by Thiourea Derivatives
CompoundTargetIC50 (µM)Selectivity
AF8 (Lysine-derived thiourea)SIRT20.06 nih.govSelective over SIRT1 and SIRT3 nih.gov
AF10 (Lysine-derived thiourea)SIRT20.15 nih.govSelective over SIRT1 and SIRT3 nih.gov
AF12 (Lysine-derived thiourea)SIRT20.08 nih.govSelective over SIRT1 and SIRT3 nih.gov

Cellular Mechanisms of Anti-Proliferative Effects (Excluding Human Trial Data)

At the cellular level, the anticancer activity of thiourea derivatives manifests as a reduction in cell viability and proliferation. Preclinical in vitro studies on various cancer cell lines have demonstrated that these compounds can induce cell death through apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing. nih.govmdpi.com

For example, studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed high cytotoxicity against human colon and prostate cancer cell lines, with some derivatives being more effective than the standard chemotherapy drug cisplatin. nih.gov These compounds were found to be strong inducers of apoptosis. nih.gov Another study on a symmetrical 1,3-phenyl bis-thiourea derivative found that it caused mitotic arrest in prometaphase, directly inhibiting the polymerization of tubulin, which is essential for forming the mitotic spindle. nih.gov This disruption of microtubule function is a well-established mechanism for anticancer drugs. nih.gov

The anti-proliferative effects are typically measured by IC50 values against various cancer cell lines, indicating the concentration required to inhibit cell growth by 50%.

Table 5: Anti-Proliferative Activity of Select Thiourea Derivatives Against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)
N-(Allylcarbamothioyl)-2-chlorobenzamideMCF-7 (Breast)2.6 biointerfaceresearch.com
3-(Trifluoromethyl)phenylthiourea derivative 2SW620 (Colon)1.5 nih.gov
3-(Trifluoromethyl)phenylthiourea derivative 8SW620 (Colon)2.1 nih.gov
N,N'-Diphenylthiourea derivative 4MCF-7 (Breast)338 biointerfaceresearch.com

Antiviral Research Considerations (e.g., HIV-1 Capsid and Human Cyclophilin A Inhibition)

Thiourea derivatives have been investigated for their potential antiviral properties, with some studies focusing on targets such as the HIV-1 capsid protein (CA) and human cyclophilin A (CypA). researchgate.net The HIV-1 capsid is a critical protein structure that encloses the viral genome and is essential for multiple stages of the viral life cycle, making it an attractive therapeutic target. nih.govelifesciences.orgnatap.org Inhibition of the capsid can interfere with both early and late steps of HIV replication. nih.govnih.gov

Human cyclophilin A is a cellular protein that interacts with the HIV-1 capsid and plays a crucial role in viral replication. elifesciences.orgnih.gov This interaction is a key area of investigation for the development of antiviral therapies. nih.govresearchgate.netnih.govbohrium.comgoogle.com While a variety of small molecules that bind to the HIV-1 capsid have been discovered, for many of these, the capsid has not been confirmed as the functional antiviral target. nih.gov

Research into the structure-activity relationship of diphenylthiourea derivatives has identified key structural features essential for their antiviral effect against picornaviruses. nih.gov These include an intact -NHC(==S)NH- group and a specific distance between substituents on the aromatic ring and the sulfur atom. nih.gov For instance, N-phenyl-N′-3-hydroxyphenylthiourea and N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea have demonstrated a significant reduction in mortality in mice infected with Coxsackie viruses. nih.gov Another compound, N-[2-(4-Methylphenyl)Ethyl]-N'-[2-(5-Bromopyridyl)]-thiourea, has shown potent inhibition of NNRTI-resistant and multidrug-resistant HIV-1. researchgate.net

Although no specific data exists for the antiviral activity of N-(2-Cyclopropylphenyl)thiourea, the general antiviral potential of the thiourea scaffold warrants further investigation into this specific compound.

Table 1: Antiviral Activity of Selected Thiourea Derivatives

Compound Virus Activity Reference
N-phenyl-N′-3-hydroxyphenylthiourea Coxsackie viruses B1, B3, and A7 Two- to threefold reduction in mortality in mice. nih.gov
N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea Coxsackie viruses B1, B3, and A7 Two- to threefold reduction in mortality in mice. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized for their capacity to act as powerful scavengers of reactive oxygen species (ROS). hueuni.edu.vnnih.govnih.gov The antioxidant properties of these compounds are often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radicals. hueuni.edu.vnfarmaciajournal.com

Studies on various thiourea derivatives have demonstrated their potential as antioxidants. For example, 1,3-bis(3,4-dichlorophenyl) thiourea has shown strong antioxidant activity with high reducing potential against ABTS free radicals. mdpi.com The antioxidant capacity of thiourea derivatives is influenced by their chemical structure, with different mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET) being proposed. hueuni.edu.vnresearchgate.net Kinetic calculations suggest that HAT is often the preferred mechanism for free radical scavenging by thiourea derivatives. hueuni.edu.vn

The antioxidant activity of several N-acyl thiourea derivatives has been evaluated, with some compounds exhibiting significant radical scavenging capacity. nih.gov For instance, certain derivatives of 2-thiophene carboxylic acid have shown antioxidant activity in various assays. farmaciajournal.com While the antioxidant potential of N-(2-Cyclopropylphenyl)thiourea has not been specifically reported, the established free radical scavenging ability of the thiourea functional group suggests that this compound may also possess antioxidant properties.

Table 2: Antioxidant Activity of Selected Thiourea Derivatives

Compound Assay IC50 Value Reference
1,3-bis(3,4-dichlorophenyl) thiourea DPPH 45 µg/mL mdpi.com
1,3-bis(3,4-dichlorophenyl) thiourea ABTS 52 µg/mL mdpi.com
N-phenylthiourea DPPH 4.82 x 10⁻⁴ M researchgate.net
1,3-diphenyl-2-thiourea (DPTU) DPPH 0.710 ± 0.001 mM hueuni.edu.vn
1,3-diphenyl-2-thiourea (DPTU) ABTS 0.044 ± 0.001 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU) DPPH 11.000 ± 0.015 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU) ABTS 2.400 ± 0.021 mM hueuni.edu.vn

Agrochemical Applications: Pest and Plant Pathogen Management

Thiourea derivatives have been explored for a variety of agrochemical applications, including as herbicides, insecticides, and fungicides, as well as for their role in plant growth regulation. mdpi.commdpi.comresearchgate.net

The biological activity of thiourea derivatives in agriculture is diverse. Some N-benzoyl-N'-pyrimidin-2-yl thioureas have demonstrated promising herbicidal activities, with their mechanism of action potentially involving the inhibition of the photosystem II enzyme. nih.gov Novel N-(2,2,2)-trifluoroethylpyrazole derivatives have also shown good herbicidal effects. nih.gov

In terms of fungicidal activity, thiourea derivatives have shown efficacy against various plant pathogens. mdpi.comnih.gov For instance, some derivatives have been found to be active against Botrytis cinerea, Pyricularia oryzae, and Drechslera oryzae. mdpi.com Newly synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives containing a 5-phenyl-2-furan moiety exhibited significant inhibition against Phytophthora infestans and Cladosporium fulvum. scienceopen.com Thiourea derivatives of 2-thiophenecarboxylic acid have also been evaluated for their antifungal activity against nosocomial Candida auris strains. nih.gov

While specific studies on the herbicidal, insecticidal, or fungicidal mechanisms of N-(2-Cyclopropylphenyl)thiourea are not available, the broad-spectrum activity of the thiourea class of compounds suggests potential applications in this area.

Thiourea is recognized as a plant growth regulator that can influence plant development, particularly under stress conditions. researchgate.net It can be applied exogenously as a seed treatment, foliar spray, or medium supplement to stimulate defense mechanisms in plants against abiotic stresses such as drought, salinity, and heavy metal toxicity. nih.govresearchgate.net

The application of thiourea can modulate key physiological processes, including photosynthesis, nitrogen metabolism, and water relations. Some substituted thiourea derivatives have been shown to affect the germination of wheat and cucumber. ciac.jl.cn The mechanisms underlying these effects are complex and may involve interactions with phytohormones and the regulation of gene expression. researchgate.net

Given the established role of thiourea in plant growth regulation, it is plausible that N-(2-Cyclopropylphenyl)thiourea could also exhibit such properties, although specific research is needed to confirm this.

Future Prospects and Emerging Research Frontiers

Rational Design of Next-Generation Thiourea (B124793) Derivatives for Targeted Applications

The rational design of novel thiourea derivatives is a cornerstone of modern medicinal chemistry, driven by the quest for compounds with high efficacy and specificity. sciencepublishinggroup.comresearchgate.net The inherent versatility of the thiourea scaffold allows for systematic structural modifications to optimize interactions with biological targets. nih.gov The process often involves creating a library of analogues and evaluating their structure-activity relationships (SAR) to identify key pharmacophoric features. mdpi.com

In the context of N-(2-Cyclopropylphenyl)thiourea, the design strategy is enriched by the presence of the reactive cyclopropyl (B3062369) ring. This moiety is not merely a passive substituent; it is a key player in the molecule's chemical behavior. Under acidic conditions, it can undergo rearrangement and cyclization, a property that can be ingeniously exploited for creating complex heterocyclic structures with potential therapeutic value. researchgate.netcore.ac.uk

Future design strategies will likely focus on:

Modulation of the N'-Aryl Substituent: Altering the electronic and steric properties of the second aromatic ring to fine-tune binding affinity and selectivity for specific biological targets, such as enzymes or receptors. This approach has been successful in developing potent thiourea-based inhibitors for targets like HIV reverse transcriptase and VEGFR-2. nih.govsemanticscholar.org

Bioisosteric Replacement: Replacing the thiourea core with other groups to improve pharmacokinetic properties while retaining biological activity.

Exploitation of Cyclization: Designing precursors that, upon reaching a specific biological environment (e.g., the acidic milieu of a tumor), undergo a planned cyclization to release an active compound, representing a targeted prodrug strategy. core.ac.uk

Table 1: Strategies in the Rational Design of Thiourea Derivatives

Design StrategyObjectiveExample Application AreaCitation
Structure-Activity Relationship (SAR)Optimize potency and selectivity by identifying key structural features.Antiviral, Anticancer mdpi.comsemanticscholar.org
Exploitation of Reactive MoietiesUtilize unique chemical groups (e.g., cyclopropyl) for targeted reactions or prodrug activation.Anticancer Prodrugs researchgate.netcore.ac.uk
Computer-Aided Drug Design (CADD)Use computational models to predict binding and guide synthesis of more potent inhibitors.HIV Inhibitors nih.gov
Fragment-Based Drug DiscoveryIdentify small molecular fragments that bind to a target and link them to create a potent ligand.VEGFR-2 Kinase Inhibitors semanticscholar.org

Integration of Theoretical and Experimental Methodologies in Compound Development

The development of complex molecules like N-(2-Cyclopropylphenyl)thiourea is increasingly reliant on a powerful synergy between theoretical calculations and experimental validation. nih.gov This integrated approach accelerates the discovery process, reduces costs, and provides deep insights into molecular behavior that are unattainable by either method alone.

A prime example is the investigation into the cyclization of N-(ortho-cyclopropylphenyl)-N'-aryl thioureas. core.ac.uk Researchers employed a combination of quantum chemical calculations (specifically, Density Functional Theory at the B3LYP/6-31G(d) level), tandem mass spectrometry, and high-resolution mass spectrometry to map the intricate fragmentation and isomerization pathways of these molecules in the gas phase. core.ac.uk These theoretical predictions were then correlated with the outcomes of acid-catalyzed reactions in solution, confirming the formation of predicted heterocyclic products. core.ac.uk

This collaborative workflow is becoming standard practice:

Molecular Docking: Computational studies predict how thiourea derivatives bind to the active sites of target proteins, guiding the synthesis of compounds with improved inhibitory activity. nih.govnih.govfip.org

Quantum Chemical Calculations: These methods are used to understand electronic structure, predict reactivity, and elucidate reaction mechanisms. core.ac.ukuantwerpen.be For instance, computational analysis was crucial in challenging the long-held view of a double hydrogen-bond mechanism for Schreiner's thiourea organocatalyst, proposing instead a Brønsted acid mechanism that was subsequently confirmed experimentally. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological membrane, over time. semanticscholar.orguantwerpen.be

Table 2: Integrated Methodologies in Thiourea Research

MethodologyTypeRole in DevelopmentCitation
Molecular DockingTheoreticalPredicts ligand-protein binding modes and affinity. nih.govsemanticscholar.orgfip.org
Quantum Mechanics (QM)TheoreticalElucidates reaction mechanisms, electronic properties, and spectroscopic data. core.ac.ukuantwerpen.bescispace.com
Mass Spectrometry (MS/MS)ExperimentalCharacterizes reaction products and intermediates; studies fragmentation pathways. core.ac.uk
In Vitro Biological AssaysExperimentalValidates predicted biological activity and determines potency (e.g., IC₅₀). nih.govnih.govnih.gov
Molecular Dynamics (MD)TheoreticalAnalyzes conformational stability and dynamic interactions at the atomic level. semanticscholar.orguantwerpen.be

Exploration of Novel Mechanistic Pathways and Unconventional Reactivity

Research into N-(2-Cyclopropylphenyl)thiourea and its relatives is uncovering fascinating and unconventional reaction pathways that expand the synthetic utility of the thiourea scaffold. The ortho-cyclopropylphenyl group is central to this novel reactivity.

The most prominent example is the acid-catalyzed intramolecular cyclization. In this mechanism, protonation of the cyclopropyl ring makes it susceptible to nucleophilic attack by the sulfur atom of the thiourea moiety. This leads to the opening of the three-membered ring and the formation of a new heterocyclic system, specifically a 4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine. core.ac.uk This transformation provides a direct route to complex scaffolds from relatively simple starting materials.

Beyond the influence of the cyclopropyl group, the thiourea core itself exhibits unconventional reactivity:

Reaction with Superoxide (B77818): Thioureas can react directly with superoxide radicals to produce a sulfhydryl compound. nih.gov This reaction, where the C=S double bond is converted to a sulfhydryl group, helps explain the protective antioxidant effects of thioureas against agents like paraquat. nih.gov

Sulfur Surrogate Chemistry: Thiourea can act as a "sulfur surrogate," providing the sulfur atom for the synthesis of other organosulfur compounds. An efficient, thiourea-mediated method has been developed for the regioselective synthesis of thioethers, avoiding common side products. researchgate.net

Organocatalysis Mechanism: As previously mentioned, the elucidation of a Brønsted acid mechanism for some thiourea-based organocatalysts, where the thiourea protonates a substrate to activate it, represents a shift from the conventional hydrogen-bonding model and opens new avenues for catalyst design. scispace.com

Table 3: Novel Mechanistic Pathways of Thiourea Derivatives

Reactivity TypeKey ReactantsProduct ClassMechanistic InsightCitation
Acid-Catalyzed CyclizationN-(2-Cyclopropylphenyl)thiourea, AcidBenzothiazinesIntramolecular nucleophilic attack by sulfur on a protonated cyclopropyl ring. core.ac.uk
Superoxide ScavengingThiourea, Superoxide Radical (O₂⁻)Sulfhydryl CompoundsReduction of the thiocarbonyl group by the superoxide radical. nih.gov
OrganocatalysisThiourea Catalyst, DHP, AlcoholTetrahydropyranylated AlcoholsThiourea acts as a Brønsted acid, protonating the substrate. scispace.com
Sulfur TransferAryl Halide, ThioureaThioethersThiourea serves as a nucleophilic sulfur source for substitution reactions. researchgate.net

Interdisciplinary Research Incorporating Thiourea Chemistry (e.g., in advanced materials, chemosensors)

The unique electronic and coordinating properties of the thiourea group make it a valuable component in interdisciplinary fields far beyond medicine, particularly in the development of advanced materials and chemical sensors.

Advanced Materials The ability of thiourea to coordinate with metals and to decompose into nitrogen and sulfur precursors makes it a versatile building block in materials science. bohrium.com

Energy Storage: Thiourea has been used as a nitrogen and sulfur source to create doped two-dimensional MXene composites. mdpi.com The resulting NS-MXene material exhibits increased interlayer spacing and additional active sites, leading to enhanced capacity and stability as an anode material for potassium-ion batteries. mdpi.com

Coordination Polymers and MOFs: The thiourea functional group is being incorporated into metal-organic frameworks (MOFs) and coordination polymers. bohrium.com These materials have applications in heterogeneous catalysis, gas storage, and separation, with the thiourea moiety providing strong hydrogen-bonding capabilities and sites for post-synthetic modification. bohrium.com

Chemosensors Thiourea derivatives are highly effective as chemosensors for detecting various ions and molecules. nih.govnih.gov Their function relies on the principle that binding of an analyte to the thiourea receptor induces a measurable change in a signaling unit, often a colorimetric or fluorescent response. mdpi.com

Cation and Anion Sensing: The N-H protons of the thiourea group are excellent hydrogen-bond donors, allowing them to bind selectively with anions, while the sulfur atom can coordinate with metal cations. This dual capability makes them versatile receptors. nih.gov A ninhydrin-thiourea derivative, for example, has been developed as a selective colorimetric sensor for the visual detection of Cu(II) ions in water. tsijournals.com

Environmental Monitoring: An emerging area of research involves developing sensors to detect organocatalysts themselves. As highly active thiourea derivatives see wider use, they may become emerging environmental pollutants. Research is underway to create porphyrin-based systems that can optically detect these chiral thiourea catalysts in solution, highlighting a novel, self-referential loop in chemical research. mdpi.com

Table 4: Interdisciplinary Applications of Thiourea Chemistry

FieldApplicationRole of ThioureaExampleCitation
Advanced MaterialsBattery AnodesNitrogen and sulfur precursor for doping MXene.NS-MXene for K-ion batteries mdpi.com
Advanced MaterialsMetal-Organic FrameworksFunctional linker with hydrogen-bonding and coordination sites.Gas separation and catalysis bohrium.com
ChemosensorsCation DetectionLigand with chromogenic and coordinating properties.Colorimetric sensor for Cu(II) tsijournals.com
ChemosensorsEnvironmental MonitoringTarget analyte for specifically designed sensor systems.Porphyrin-based detection of thiourea catalysts mdpi.com

Q & A

Q. What are the standard synthetic routes for N-(2-Cyclopropylphenyl)thiourea, and how can reaction conditions be optimized?

N-(2-Cyclopropylphenyl)thiourea is typically synthesized via the reaction of 2-cyclopropylaniline with an isothiocyanate derivative under anhydrous conditions. Key parameters include:

  • Solvent choice : Acetonitrile or tetrahydrofuran (THF) is preferred for high yields .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side products .
  • Purification : Column chromatography or recrystallization in ethanol ensures purity (>95%) .
    Methodological optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-isothiocyanate) to account byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-(2-Cyclopropylphenyl)thiourea?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., NH peaks at δ 9.5–10.5 ppm) and confirms cyclopropyl and thiourea moieties .
    • FT-IR : Identifies N-H stretches (~3200 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=S: ~1.68 Å) and torsion angles, critical for understanding intramolecular interactions . SHELX software is widely used for refinement, with R-factor thresholds < 0.05 indicating high reliability .

Q. How does the stability of N-(2-Cyclopropylphenyl)thiourea vary under different pH and temperature conditions?

Stability studies reveal:

  • pH dependence : Degradation accelerates in alkaline conditions (pH > 9) due to thiourea hydrolysis. Buffered solutions (pH 4–7) enhance stability .
  • Thermal stability : Decomposition occurs above 150°C, validated via thermogravimetric analysis (TGA). Short-term storage at –20°C in inert atmospheres is recommended .

Q. What biological activities are commonly associated with thiourea derivatives like N-(2-Cyclopropylphenyl)thiourea?

Thiourea derivatives exhibit:

  • Anticancer activity : Induction of apoptosis in HeLa and A549 cell lines (IC₅₀: 10–50 µM) via caspase-3 activation .
  • Antimicrobial effects : Broad-spectrum inhibition of E. coli and S. aureus (MIC: 25–100 µg/mL) .
  • Enzyme inhibition : Competitive inhibition of urease (Ki: ~2.3 µM) through thiocarbonyl-metal coordination .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reactivity and electronic properties of N-(2-Cyclopropylphenyl)thiourea?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.1 eV) correlate with stability and charge-transfer potential .
  • Electrostatic potential maps : Highlight nucleophilic regions (thiourea sulfur) for metal coordination or electrophilic attacks .
  • Reactivity descriptors : Fukui indices identify reactive sites for derivatization (e.g., cyclopropyl ring substitution) .

Q. What challenges arise in resolving structural ambiguities of N-(2-Cyclopropylphenyl)thiourea using crystallography?

  • Disorder in cyclopropyl groups : High-resolution data (≤ 0.8 Å) and SHELXL refinement with restraints (e.g., DFIX) mitigate positional uncertainties .
  • Hydrogen bonding networks : Olex2 visualization tools map NH···S interactions, which stabilize crystal packing .
  • Twinned crystals : Data integration using SAINT or APEX3 software improves intensity statistics .

Q. How do substituent effects on the cyclopropyl ring influence bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂): Enhance anticancer activity by increasing electrophilicity (e.g., IC₅₀ drops to 8 µM) .
  • Steric hindrance : Bulky substituents reduce binding affinity to enzymes like HIV-1 reverse transcriptase (ΔKi: +1.5 µM) .
  • Hydrophobicity : Methyl groups improve membrane permeability (logP: +0.3) but may reduce solubility .

Q. How can contradictory data on thiourea derivative reactivity be resolved?

  • Conflicting NMR assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Divergent biological results : Validate via dose-response assays across multiple cell lines and replicate studies .
  • Computational vs. experimental bond lengths : Cross-check DFT-optimized geometries with SCXRD data .

Q. What coordination behavior does N-(2-Cyclopropylphenyl)thiourea exhibit with transition metals?

  • Monodentate vs. bidentate binding : Thiourea sulfur and NH groups coordinate with Cu(II) and Ni(II), forming octahedral complexes (λmax: 450–600 nm) .
  • Stability constants : Logβ values for Hg(II) complexes exceed 10, suggesting utility in heavy-metal sensing .

Q. What methodologies assess the pharmacokinetic properties of N-(2-Cyclopropylphenyl)thiourea?

  • Bioavailability : Caco-2 cell monolayer assays predict intestinal absorption (Papp: 1.5 × 10⁻⁶ cm/s) .
  • Metabolic stability : Microsomal incubation (e.g., rat liver S9 fraction) identifies cytochrome P450-mediated oxidation pathways .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, impacting free drug concentration .

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